2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Overview
Description
2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is an organic compound that features a thiazolidine ring, a phenyl group, and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Dichlorobenzyl Ether Moiety: This step involves the reaction of the phenyl group with 2,4-dichlorobenzyl chloride in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the thiazolidine ring.
2,4-Dichlorobenzoic acid: Contains the dichlorobenzyl group but has a carboxylic acid instead of the thiazolidine ring.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the dichlorobenzyl ether moiety.
Uniqueness
2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c18-12-4-1-11(14(19)7-12)8-23-13-5-2-10(3-6-13)16-20-15(9-24-16)17(21)22/h1-7,15-16,20H,8-9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDNJBAZUNLZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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